molecular formula C9H7ClF3NO2 B1466145 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid CAS No. 1566079-39-7

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid

Cat. No.: B1466145
CAS No.: 1566079-39-7
M. Wt: 253.6 g/mol
InChI Key: AKYCPSJVUBPJTL-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with propionic acid derivatives under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of boron reagents with halogenated pyridines . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions helps in achieving efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and coupled products that can be further utilized in different applications.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring, combined with the propionic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-4(8(15)16)7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYCPSJVUBPJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 2
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 3
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 4
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 5
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid
Reactant of Route 6
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid

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